Dibenzyl 2-((R)-1-(((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-2-hydroxymalonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, the description of a compound includes its molecular formula, structure, and the functional groups it contains. For example, a methylamino group is a functional group that contains a nitrogen atom bonded to a methyl group .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis of α-amino ketones, for example, has seen significant advancements in recent years .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For instance, N-Methylation, N,O-dimethylation, and N-formylation of various amino acids have been successfully achieved using a simple acid-assisted method .Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques such as spectroscopy, chromatography, and electrochemical analysis. For example, biocatalytic reductive amination is a method used for the enantioselective incorporation of 2H-atoms into amino acids .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, optical activity, and reactivity. For example, all amino acids, except glycine, are optically active, which means they rotate the plane polarized light .Scientific Research Applications
Metabolism and Synthetic Cannabinoids
A study on the metabolism of synthetic cannabinoids, including those with a similar structure to the compound , revealed that metabolites generated by N-dealkylation and hydroxylation on the amino-alkyl moiety are predominant. This research suggests potential biomarkers for monitoring intake and emphasizes the complexity of synthetic cannabinoids' metabolic pathways (Jing Li, Cui-mei Liu, Tao Li, Z. Hua, 2018).
Synthesis and Chemical Transformations
Research into the synthesis of related compounds has shown the preparation of (R)- and (S)-2-N-methylamino-2,3-dimethylbutanamides through specific chemical processes, illustrating the compound's potential for generating structurally complex and functionalized molecules (Pavel Drabina, M. Sedlák, A. Růžička, A. Malkov, P. Kočovský, 2008).
Pharmacological and Chemical Properties
Further studies have explored the pharmacological properties of compounds with similar structural features, such as their potential as CB1/CB2 receptor agonists, highlighting the importance of stereochemistry in determining biological activity. This research could be relevant to understanding the pharmacological applications of "Dibenzyl 2-((R)-1-(((S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-2-hydroxymalonate" (Takahiro Doi, Takaomi Tagami, Akihiro Takeda, Akiko Asada, Y. Sawabe, 2017).
Analytical Techniques
Sensitive analytical methods have been developed for the identification and quantitation of synthetic cannabinoids in biological samples, such as urine. This approach, which includes liquid chromatography–tandem mass spectrometry, underscores the importance of advanced analytical techniques in researching compounds like "this compound" (K. Minakata, I. Yamagishi, H. Nozawa, Koutaro Hasegawa, Masako Suzuki, K. Gonmori, O. Suzuki, Kanako Watanabe, 2017).
Future Directions
Properties
IUPAC Name |
dibenzyl 2-[(2R)-1-[[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-hydroxypropanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O7/c1-20(2)17-23(25(33)32-24(26(34)31-6)29(3,4)5)30(37,27(35)38-18-21-13-9-7-10-14-21)28(36)39-19-22-15-11-8-12-16-22/h7-16,20,23-24,37H,17-19H2,1-6H3,(H,31,34)(H,32,33)/t23-,24+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAISQZMBMKVHC-BJKOFHAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(=O)NC)C(C)(C)C)C(C(=O)OCC1=CC=CC=C1)(C(=O)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H](C(=O)NC)C(C)(C)C)C(C(=O)OCC1=CC=CC=C1)(C(=O)OCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.